Octadecyltriethoxysilane

Catalog No.
S1894891
CAS No.
7399-00-0
M.F
C24H52O3Si
M. Wt
416.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyltriethoxysilane

CAS Number

7399-00-0

Product Name

Octadecyltriethoxysilane

IUPAC Name

triethoxy(octadecyl)silane

Molecular Formula

C24H52O3Si

Molecular Weight

416.8 g/mol

InChI

InChI=1S/C24H52O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25-6-2,26-7-3)27-8-4/h5-24H2,1-4H3

InChI Key

FZMJEGJVKFTGMU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC

Surface Modification

One of the primary applications of OTES in scientific research is surface modification. OTES can be used to coat various materials, including glass, silicon, metals, and polymers. The ethoxy groups in OTES react with the surface hydroxyl groups, forming a strong covalent bond and creating a self-assembled monolayer (SAM) []. This SAM imparts new properties to the surface, such as:

  • Hydrophobicity: The long hydrocarbon chain of OTES makes the surface water-repellent. This property is beneficial for microfluidics, biosensors, and anti-fouling coatings [].
  • Biocompatibility: OTES can be used to modify surfaces to improve their biocompatibility, making them more suitable for cell culture studies and biomedical devices [].
  • Functionalization: OTES can be used as a platform for attaching other functional molecules to the surface. This allows researchers to create surfaces with specific chemical or biological functionalities for various applications [].

Chromatography

OTES also plays a role in chromatography, a technique used to separate mixtures. It can be used to modify the stationary phase of chromatography columns, making them more hydrophobic and suitable for separating non-polar compounds [].

Octadecyltriethoxysilane is an organosilicon compound with the chemical formula C₂₄H₅₂O₃Si. It appears as a colorless liquid and is primarily utilized for surface modification due to its ability to form self-assembled monolayers. This compound is sensitive to moisture, leading to its degradation into siloxane polymers upon exposure to water. Its unique structure allows it to cap oxide surfaces, effectively converting hydrophilic surfaces into hydrophobic ones, which is particularly useful in nanotechnology and analytical chemistry applications .

The mechanism of action of OTES depends on the specific application. Here are two common mechanisms:

  • Surface Modification

    OTES can self-assemble on various surfaces due to its amphiphilic nature. The ethoxy groups can react with surface hydroxyl groups to form siloxane bonds, creating a covalently bonded organic layer. The long alkyl chain can modify the surface properties, such as wettability or adhesion [].

  • Silanization

    OTES can react with nanoparticles or other materials containing surface hydroxyl groups. Similar to surface modification, siloxane bonds form, introducing organic functionalities and improving compatibility with organic materials [].

  • Flammability: OTES is flammable and can ignite with heat or open flame [].
  • Toxicity: Data on the specific toxicity of OTES is limited. However, it is recommended to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

The primary reactions involving octadecyltriethoxysilane include hydrolysis and condensation. In an acidic environment, it undergoes hydrolysis, where the ethoxy groups react with water, leading to the formation of silanol groups. Subsequently, these silanol groups can condense with each other or with other silanol species, resulting in the formation of siloxane bonds. This process is crucial for creating stable coatings on various substrates .

The reaction can be summarized as follows:

  • Hydrolysis:
    C24H52O3Si+3H2OC24H51O3Si OH 3+3EtOH\text{C}_{24}\text{H}_{52}\text{O}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3+3\text{EtOH}
  • Condensation:
    C24H51O3Si OH 3+C24H51O3Si OH 3C48H102O6Si2+2H2O\text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3+\text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3\rightarrow \text{C}_{48}\text{H}_{102}\text{O}_6\text{Si}_2+2\text{H}_2\text{O}

Octadecyltriethoxysilane can be synthesized through several methods:

  • Direct Silylation:
    The reaction of octadecanol with triethoxysilane under acidic conditions promotes the formation of octadecyltriethoxysilane.
  • Sol-Gel Process:
    This method involves the hydrolysis of triethoxysilane followed by condensation reactions in a controlled environment, allowing for the deposition of octadecyltriethoxysilane onto various substrates.
  • Langmuir-Blodgett Technique:
    This technique allows for the formation of monolayers at the air-water interface, facilitating the study of molecular packing and interactions .

Octadecyltriethoxysilane has a wide range of applications:

  • Surface Modification: It is extensively used to modify surfaces of materials such as metals and oxides to enhance hydrophobicity and improve adhesion properties.
  • Self-Assembled Monolayers: The compound is utilized in creating self-assembled monolayers for electronic devices, improving charge transfer characteristics.
  • Coatings: It serves as a precursor for hydrophobic coatings in various industrial applications.
  • Nanotechnology: Its ability to modify surfaces makes it valuable in nanotechnology for fabricating nanoscale devices and sensors .

Interaction studies involving octadecyltriethoxysilane focus on its ability to influence surface characteristics and chemical reactivity. Research indicates that when applied to zinc oxide surfaces, it significantly alters charge transfer dynamics, which is critical for applications in organic solar cells. The modification leads to improved stability and performance of hybrid organic-inorganic devices . Additionally, studies have shown that octadecyltriethoxysilane can enhance the performance of organic field-effect transistors by modifying dielectric surfaces .

Several compounds share similarities with octadecyltriethoxysilane in terms of structure and functionality:

Compound NameChemical FormulaUnique Features
OctadecyltrimethoxysilaneC₂₁H₄₆O₃SiMore hydrophobic due to methoxy groups; used in SAMs.
HexadecyltrimethoxysilaneC₂₁H₄₆O₃SiShorter alkyl chain; used for similar surface modifications but less hydrophobic than octadecyl derivatives.
OctadecyldimethylchlorosilaneC₂₁H₄₆ClOSiContains chlorine; used for different surface treatments, particularly in organic synthesis.
DodecyltriethoxysilaneC₁₂H₂₅O₃SiShorter alkyl chain; effective in similar applications but offers different hydrophobicity levels.

Octadecyltriethoxysilane stands out due to its longer alkyl chain which provides enhanced hydrophobicity compared to shorter-chain analogs. This property makes it particularly effective for applications requiring significant water repellency and surface modification capabilities .

Molecular Structure and Bonding

Octadecyltriethoxysilane exhibits a tetrahedral silicon center bonded to three ethoxy groups and one octadecyl chain [1] [3]. The silicon atom adopts standard tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with silicon-four hybridization [4]. The octadecyl substituent consists of an eighteen-carbon saturated hydrocarbon chain directly bonded to silicon through a silicon-carbon sigma bond [1] [3]. Each ethoxy group contains a silicon-oxygen-carbon linkage, where the silicon-oxygen bond length measures approximately 1.64 Angstroms [4].

The molecular structure demonstrates amphiphilic characteristics due to the presence of both hydrophobic octadecyl chains and hydrolyzable ethoxy groups [2] [3]. The International Union of Pure and Applied Chemistry standard International Chemical Identifier Key FZMJEGJVKFTGMU-UHFFFAOYSA-N uniquely identifies this compound's structural arrangement [3] [4]. Silicon-carbon bond strength in this compound ranges from 318 to 360 kilojoules per mole, providing thermal stability under moderate conditions [5] [6].

Physical Properties

Melting and Boiling Points

Octadecyltriethoxysilane demonstrates characteristic thermal behavior with a melting point ranging from 10 to 12 degrees Celsius under standard atmospheric conditions [2] [7] [8]. The compound exists as a liquid at room temperature, exhibiting a boiling point between 165 and 169 degrees Celsius when measured at reduced pressure of 2 millimeters of mercury [2] [7] [9]. At atmospheric pressure, the boiling point increases significantly, reflecting the compound's relatively high molecular weight of 416.75 grams per mole [2] [4] [8].

The following table summarizes the thermal properties of octadecyltriethoxysilane:

PropertyValuePressure ConditionsSource
Melting Point10-12°C1 atm [2] [7] [8] [9]
Boiling Point165-169°C2 mmHg [2] [7] [8] [9]
Flash Point189-195°C1 atm [2] [7] [8] [9]

Solubility Characteristics

The solubility profile of octadecyltriethoxysilane reflects its dual hydrophobic-hydrophilic nature [8] [10]. The compound demonstrates practically complete insolubility in water due to the dominant hydrophobic character of the octadecyl chain [2] [8]. However, the presence of ethoxy groups enables dissolution in various organic solvents, including ethanol, where good solubility is observed [10].

Chloroform and methanol exhibit limited solvation capacity for octadecyltriethoxysilane, providing only slight solubility [8]. The compound shows general solubility in organic solvents such as benzene and other nonpolar to moderately polar organic media [10]. The partition coefficient between octanol and water exceeds six, indicating strong preference for organic phases over aqueous environments [11].

Solvent SystemSolubility ClassificationMechanismSource
WaterPractically insolubleHydrophobic interactions [2] [8]
EthanolGood solubilityHydrogen bonding with ethoxy groups [10]
ChloroformSlightly solubleVan der Waals interactions [8]
MethanolSlightly solubleLimited hydrogen bonding [8]
Organic solventsGenerally solubleHydrophobic chain compatibility [10]

Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of octadecyltriethoxysilane [12] [13]. Silicon-29 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to different silicon environments during hydrolysis and condensation processes [12] [13]. The unreacted silane exhibits a signal at approximately -42 parts per million, representing the T-zero silicon environment with three ethoxy substituents [12] [13].

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm the molecular structure [14] [15] [16]. The alkyl carbon-hydrogen stretching vibrations appear in the region from 2990 to 2850 wavenumbers, indicating the presence of the octadecyl chain [15] [16]. Silicon-oxygen-carbon stretching modes occur between 1200 and 1000 wavenumbers, confirming ethoxy group attachment to silicon [16] [17].

Spectroscopic TechniqueAssignmentFrequency/Chemical ShiftIntensityStructural InformationSource
Silicon-29 Nuclear Magnetic ResonanceSilicon-ethoxy (T-zero)-42 ppmStrongUnreacted silane [12] [13]
Silicon-29 Nuclear Magnetic ResonanceSilicon-ethoxy (T-one)-50 ppmMediumPartially condensed [12] [13]
Fourier Transform InfraredCarbon-hydrogen stretch2990-2850 cm⁻¹StrongOctadecyl chain [15] [16]
Fourier Transform InfraredSilicon-oxygen-carbon stretch1200-1000 cm⁻¹StrongEthoxy groups [16] [17]
Fourier Transform InfraredSilicon-oxygen-silicon stretch1090-1030 cm⁻¹StrongSiloxane network [16] [17]

Chemical Reactivity

Hydrolysis Mechanisms

Octadecyltriethoxysilane undergoes sequential hydrolysis reactions through nucleophilic substitution mechanisms [18] [19] [20]. The hydrolysis process proceeds through three distinct steps, each involving the replacement of an ethoxy group with a hydroxyl group in the presence of water [18] [19] [20]. The first hydrolysis step exhibits the fastest kinetics, with subsequent steps showing progressively slower reaction rates due to steric hindrance and electronic effects [18] [19] [20].

Under acidic conditions, the hydrolysis mechanism involves initial protonation of the ethoxy oxygen, followed by nucleophilic attack by water molecules [20] [21]. The reaction proceeds through a pentacoordinate silicon intermediate or transition state, consistent with the substitution nucleophilic second-order mechanism at silicon [20] [21]. Basic conditions promote hydrolysis through direct nucleophilic attack by hydroxide ions on the silicon center [20] [21].

The stepwise hydrolysis reactions can be represented as follows:

Step 1: Octadecyl-silicon-(ethoxy)₃ + water → Octadecyl-silicon-(ethoxy)₂-(hydroxyl) + ethanol
Step 2: Octadecyl-silicon-(ethoxy)₂-(hydroxyl) + water → Octadecyl-silicon-(ethoxy)-(hydroxyl)₂ + ethanol
Step 3: Octadecyl-silicon-(ethoxy)-(hydroxyl)₂ + water → Octadecyl-silicon-(hydroxyl)₃ + ethanol

Hydrolysis StepRate ConstantRelative RatepH DependenceProductsSource
First ethoxy groupk₁FastAcid/Base catalyzedSilanol + Ethanol [18] [19] [20]
Second ethoxy groupk₂MediumAcid/Base catalyzedDisilanol + Ethanol [18] [19] [20]
Third ethoxy groupk₃SlowAcid/Base catalyzedTrisilanol + Ethanol [18] [19] [20]

Condensation Reaction Pathways

Following hydrolysis, octadecyltriethoxysilane derivatives participate in condensation reactions that lead to siloxane network formation [18] [13] [20]. Two primary condensation pathways operate: silanol-silanol condensation and silanol-ethoxy condensation [18] [20] [22]. The silanol-silanol condensation mechanism involves nucleophilic attack of one silanol group on another silicon center, resulting in siloxane bond formation and water elimination [18] [20] [22].

The condensation rate depends significantly on solution pH, with basic conditions generally favoring faster condensation compared to acidic environments [18] [20] [22]. Under basic conditions, deprotonated silanol groups exhibit enhanced nucleophilicity, accelerating the condensation process [20] [22]. Acidic conditions promote preferential condensation between the least acidic silanol groups, leading to less branched siloxane structures [20].

Silicon-29 nuclear magnetic resonance studies reveal the evolution of silicon environments during condensation, with T-one and T-two silicon species corresponding to partially and fully condensed structures [12] [13]. Maximum condensation degree in octadecyltriethoxysilane-tetraethoxysilane hybrid systems occurs after approximately two hours of reaction time [13].

Condensation TypeRate ConstantpH PreferenceMechanismProductsSource
Silanol-Silanolkc₁Base > AcidNucleophilic attackSiloxane + Water [18] [20] [22]
Silanol-Ethoxykc₂Base > AcidNucleophilic substitutionSiloxane + Ethanol [18] [20] [22]

Stability Parameters and Degradation Mechanisms

Octadecyltriethoxysilane exhibits moisture sensitivity, reacting slowly with atmospheric water vapor to undergo hydrolysis [2] [23] [8]. The compound requires storage under inert atmosphere conditions at temperatures below 15 degrees Celsius to maintain stability [2]. Hydrolytic sensitivity classification places this compound at level seven on the sensitivity scale, indicating slow but measurable reaction with moisture [23] [8].

Thermal stability studies demonstrate that octadecyltriethoxysilane-derived monolayers remain stable up to temperatures ranging from 250 to 573 Kelvin under vacuum conditions [5] [6]. Complete thermal decomposition occurs around 400 to 600 degrees Celsius, depending on the substrate and environmental conditions [24] [5]. The thermal degradation mechanism involves cleavage of silicon-carbon and carbon-carbon bonds rather than silicon-oxygen linkages [24] [6].

Long-term aqueous stability studies reveal gradual hydrolysis of siloxane bonds when octadecyltriethoxysilane-derived materials contact water over extended periods [24] [25]. The degradation process involves reversible formation and cleavage of metal-siloxane bonds, with water molecules penetrating through the organic layer to reach the silicon-substrate interface [25]. Surface analytical techniques confirm progressive loss of silicon content from surface layers during prolonged water exposure [25].

Stability ParameterConditionTemperature RangeDegradation MechanismSource
Moisture SensitivityAtmospheric humidityRoom temperatureHydrolysis of ethoxy groups [2] [23] [8]
Thermal StabilityVacuum conditions250-573 KCarbon-carbon bond cleavage [5] [6]
Aqueous StabilityWater immersionRoom temperatureSiloxane bond hydrolysis [24] [25]
Chemical StabilityInert atmosphereBelow 15°CMinimal degradation [2] [8]

UNII

1VN9P25L8H

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7399-00-0

Wikipedia

Stearyl triethoxysilane

Dates

Modify: 2023-08-16

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